molecular formula C9H11NO3 B1413094 Methyl 6-methoxy-3-methylpicolinate CAS No. 1379242-94-0

Methyl 6-methoxy-3-methylpicolinate

Cat. No.: B1413094
CAS No.: 1379242-94-0
M. Wt: 181.19 g/mol
InChI Key: JFXOPGZAIIYRAC-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-3-methylpicolinate is an organic compound belonging to the class of picolinates It is characterized by a picolinic acid core with a methoxy group at the 6th position and a methyl group at the 3rd position

Scientific Research Applications

Methyl 6-methoxy-3-methylpicolinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-3-methylpicolinate typically involves the esterification of 6-methoxy-3-methylpicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. The reaction proceeds as follows: [ \text{6-methoxy-3-methylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-3-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: 6-methoxy-3-methylpicolinic acid.

    Reduction: 6-methoxy-3-methylpicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-3-methylpicolinate involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The methoxy and methyl groups influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Methyl 6-methoxy-2-methylpicolinate
  • Methyl 6-methoxy-4-methylpicolinate
  • Methyl 6-methoxy-3-ethylpicolinate

Comparison: Methyl 6-methoxy-3-methylpicolinate is unique due to the specific positioning of the methoxy and methyl groups, which affects its chemical reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications.

Properties

IUPAC Name

methyl 6-methoxy-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-5-7(12-2)10-8(6)9(11)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXOPGZAIIYRAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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